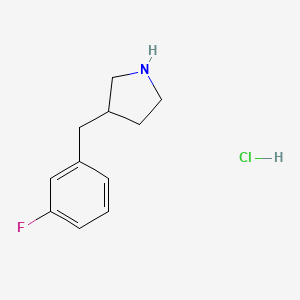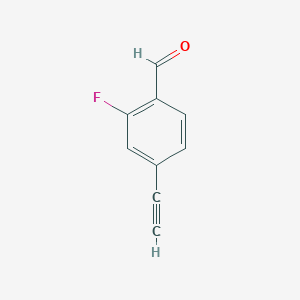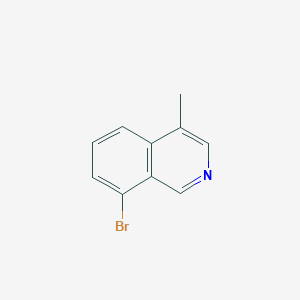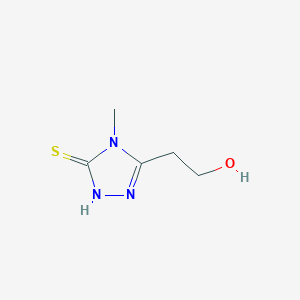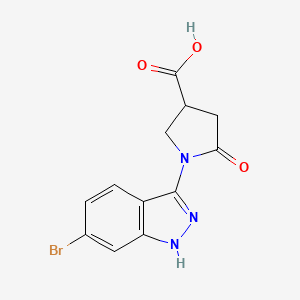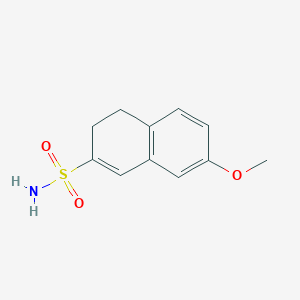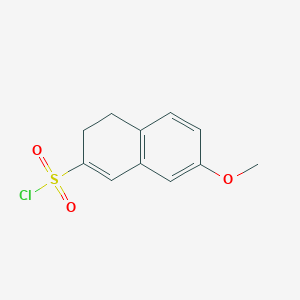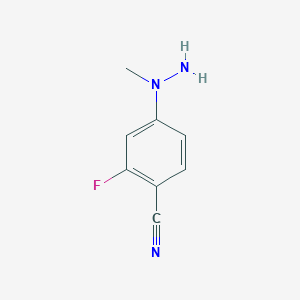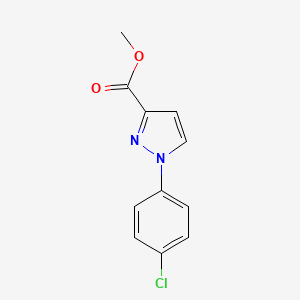
1-(4-氯苯基)吡唑-3-甲酸甲酯
描述
“Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate” is a chemical compound that is considered a pharmacologically important active scaffold . It is part of the pyrazole family, which is a class of compounds particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles are synthesized through a variety of methods and synthetic analogues have been reported over the years . For instance, Girisha et al. synthesized a novel series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .科学研究应用
1. Pharmacology of Pyrazole Analogs
- Application : Pyrazole analogs have a spectrum of pharmacological activities. The substitution, replacement, or removal of functional groups on a pyrazole ring appears consistent with diverse molecular interactions, efficacy, and potency of these analogs .
- Methods : This involves the structural modification of the pyrazole ring to enhance its pharmacological activities .
- Results : This has led to the discovery of cytotoxic, cytoprotective, antinociceptive, anti-inflammatory, and antidepressant activities of some pyrazole analogs .
2. Synthesis of Pyrazole
- Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
3. Antiproliferative Activities
- Application : Pyrazole derivatives have shown antiproliferative activities against certain types of cancer cells .
- Methods : The antiproliferation activities were determined using the BrdU cell proliferation ELISA assay .
- Results : The results showed that certain pyrazole derivatives have potential antiproliferative effects .
4. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate
- Application : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
- Methods : The synthesis is carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst .
- Results : This method provided the desired products with moderate to good yields .
5. Antileishmanial and Antimalarial Activities
- Application : Some pyrazole derivatives have shown potent in vitro antipromastigote activity .
- Methods : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity .
- Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
6. Antifungal and Antibacterial Activities
- Application : Some pyrazole derivatives have shown moderate antifungal and antibacterial activities against the fungi and bacteria studied .
- Methods : The antifungal and antibacterial activities were determined using standard microbiological techniques .
- Results : Molecule 18 showed moderate antifungal and antibacterial activities .
7. Agrochemical Applications
- Application : Pyrazoles have potential applications in the agrochemical industry as pesticides .
- Methods : The specific methods of application would depend on the type of pesticide and the target pests .
- Results : The use of pyrazole-based pesticides can help control a variety of pests, contributing to increased crop yields .
8. Anti-Inflammatory Medications
- Application : Several pyrazole-containing moieties have found their therapeutic application clinically, as NSAIDs such as celecoxib, lonazolac, tepoxaline .
- Methods : These medications are typically administered orally, but the exact dosage and administration schedule would depend on the specific medication and the patient’s condition .
- Results : These medications can help reduce inflammation and alleviate pain .
9. Antitumor Drugs
安全和危害
未来方向
Given the broad spectrum of biological activities and the pharmacological potential of the pyrazole moiety , it is likely that future research will continue to explore the synthesis and biological activity of pyrazole derivatives. This could lead to the development of new drugs and therapies in medicine.
属性
IUPAC Name |
methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZRRVSRPYYSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)
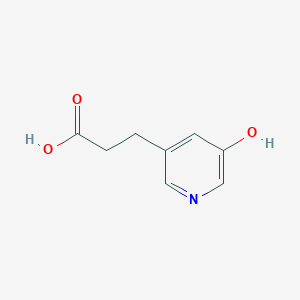
![1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine](/img/structure/B1448387.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)
![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)
![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)
